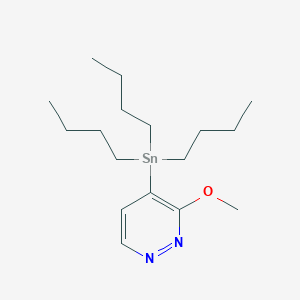

3-Methoxy-4-(tributylstannyl)pyridazine

Description

Contextual Significance of Pyridazine (B1198779) Heterocycles in Chemical Research

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a structural motif of growing importance in medicinal chemistry and materials science. nih.govliberty.edu The unique physicochemical properties of the pyridazine ring, such as its polarity, ability to participate in hydrogen bonding, and distinct electronic characteristics, make it an attractive component in the design of new functional molecules. nih.gov These heterocycles are recognized for their presence in a range of biologically active compounds and their potential to serve as scaffolds in drug discovery. researchgate.net The inherent features of the pyridazine core can influence a molecule's pharmacokinetic profile and its interaction with biological targets. nih.gov

Role of Organostannyl Reagents in Advanced Synthetic Methodologies

Organostannyl reagents, or organotins, are organometallic compounds containing a tin-carbon bond. wikipedia.org They play a crucial role in modern organic synthesis, most notably in the Stille cross-coupling reaction. wikipedia.org This palladium-catalyzed reaction forms a carbon-carbon bond between an organostannane and an organic halide or triflate. The tolerance of the Stille coupling to a wide variety of functional groups makes it a highly versatile and widely adopted method for the synthesis of complex molecules. Organostannanes are valued for their stability, ease of handling, and the predictable reactivity they offer in these coupling processes. wikipedia.org Beyond the Stille reaction, organostannyl compounds are also utilized in other transformations, including radical reactions and transmetalation processes.

Strategic Importance of 3-Methoxy-4-(tributylstannyl)pyridazine as a Versatile Synthetic Intermediate

The compound this compound represents a strategic fusion of the pyridazine heterocycle and an organostannyl moiety, positioning it as a highly valuable and versatile intermediate in organic synthesis. The methoxy (B1213986) group at the 3-position and the tributylstannyl group at the 4-position of the pyridazine ring provide two distinct points for chemical modification.

The tributylstannyl group serves as a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents at the 4-position of the pyridazine core. This enables the construction of more complex pyridazine derivatives which can be precursors to pharmaceuticals, agrochemicals, and functional materials. The methoxy group, on the other hand, can be a precursor for other functional groups or can be retained to modulate the electronic properties and biological activity of the final product. The specific substitution pattern of this compound allows for regioselective synthesis, a critical aspect of modern synthetic chemistry.

Table 1: Physicochemical Properties of Related Pyridazine and Pyridine Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 3-(Tributylstannanyl)pyridazine | C16H30N2Sn | 369.1 | nih.gov |

| 3-Methoxy-2-(tributylstannyl)pyridine | C18H33NOSn | 398.17 | sigmaaldrich.com |

| 4-Methoxy-3-(tributylstannyl)pyridine | C18H33NOSn | 399.15842 | uni.lu |

The strategic placement of the reactive tributylstannyl group ortho to a nitrogen atom and meta to the methoxy group influences the reactivity and potential applications of this building block. This arrangement can be exploited to direct further synthetic transformations and to fine-tune the properties of the resulting molecules.

Properties

IUPAC Name |

tributyl-(3-methoxypyridazin-4-yl)stannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N2O.3C4H9.Sn/c1-8-5-3-2-4-6-7-5;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBMCRDDEJUMFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(N=NC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2OSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxy 4 Tributylstannyl Pyridazine and Analogues

Precursor Synthesis Strategies for Pyridazine (B1198779) Scaffolds

The construction of the pyridazine core and the introduction of necessary functional groups are critical initial steps in the synthesis of the target stannane (B1208499).

Synthesis of 3-Methoxypyridazine (B101933) Precursors

The synthesis of 3-methoxypyridazine precursors often starts from readily available dichloropyridazines. For instance, 3,6-dichloropyridazine (B152260) can undergo nucleophilic substitution reactions. Due to the electron-deficient nature of the pyridazine ring, it is susceptible to attack by nucleophiles. The reactivity of the chlorine atoms can be modulated by reaction conditions, allowing for selective substitution.

A common strategy involves the reaction of a dichloropyridazine with sodium methoxide (B1231860). The position of the methoxy (B1213986) group is directed by the substitution pattern of the starting material and the reaction conditions. For example, the synthesis of 3-amino-6-methoxypyridazine (B1266373) has been achieved by treating 3-amino-6-chloropyridazine (B20888) with sodium methoxide in methanol (B129727) at elevated temperatures in a sealed tube, often with a copper catalyst. chemicalbook.com This demonstrates the feasibility of introducing a methoxy group onto a pyridazine ring that already bears other substituents.

Another approach involves the construction of the pyridazine ring from acyclic precursors. For example, the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648) derivatives is a classical method for forming the pyridazine ring system. wikipedia.org Subsequent functionalization can then be carried out to install the desired methoxy group.

Methodologies for Installing Pyridazine Functionalization

Functionalization of the pyridazine ring is essential for installing the tributylstannyl group at the desired position. Two main strategies are employed: functionalization of a pre-formed pyridazine ring or construction of the ring with the desired substituents already in place. rsc.org

The electron-deficient character of the pyridazine ring makes it a good candidate for various functionalization reactions. rsc.org These include nucleophilic aromatic substitution, halogenation, and metalation/alkylation. researchgate.net For the synthesis of 3-methoxy-4-(tributylstannyl)pyridazine, a key step is the introduction of a handle at the 4-position that can be converted to the stannyl (B1234572) group. This is often achieved through a directed metalation reaction.

Direct Stannylation Protocols for Pyridazines

Direct stannylation of the pyridazine ring offers an efficient route to the target compound, avoiding the need for pre-functionalization with a halogen.

Directed Ortho-Metallation and Subsequent Stannylation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of 3-methoxypyridazine, the methoxy group can act as a directing group, facilitating the deprotonation of the adjacent C-4 position by a strong base.

The choice of base is crucial for achieving high regioselectivity. Lithium amides, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), are commonly used. The resulting pyridazinyl-lithium species can then be quenched with an electrophilic tin reagent, such as tributyltin chloride, to afford the desired this compound. The regioselectivity of lithiation on pyridazine derivatives can sometimes be challenging, but the directing effect of the methoxy group is expected to strongly favor metalation at the C-4 position. researchgate.netresearchgate.net

Recent advances have also explored the use of zincation, which can offer improved regioselectivity and functional group tolerance compared to lithiation. researchgate.netnih.gov The use of TMP-zincate bases has been shown to be effective for the directed ortho-metalation of pyridines and other N-heterocycles. acs.org

Table 1: Reagents for Directed Ortho-Metallation of Pyridazines

| Base | Directing Group | Position of Metalation | Reference |

| Lithium Diisopropylamide (LDA) | Methoxy | Ortho (C-4) | acs.org |

| Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) | Methoxy | Ortho (C-4) | researchgate.net |

| TMP-Zincate | Methoxy | Ortho (C-4) | acs.org |

| TMPMgCl·LiCl | Thioether | Ortho | researchgate.net |

Optimization of Reagent and Reaction Conditions for Tributylstannyl Group Introduction

The successful introduction of the tributylstannyl group relies on the careful optimization of several factors. The choice of the organometallic intermediate (lithiated or zincated pyridazine) and the tin electrophile are primary considerations. Tributyltin chloride is a commonly used and commercially available reagent for this purpose.

Reaction conditions such as temperature, solvent, and reaction time are also critical. Metalation reactions are typically carried out at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. The addition of the tin electrophile is also performed at low temperature, followed by warming to room temperature to complete the reaction.

The workup procedure is important to isolate the desired product in high purity. This usually involves quenching the reaction with a saturated aqueous solution of ammonium (B1175870) chloride or sodium bicarbonate, followed by extraction with an organic solvent. Purification by column chromatography is often necessary to remove any unreacted starting materials or byproducts.

Alternative Approaches to 4-Substituted Pyridazine Stannanes

While direct stannylation via ortho-metalation is a primary route, alternative strategies can also be employed. One such approach involves a halogen-metal exchange reaction. If a 4-halopyridazine precursor is available, it can be treated with an organolithium reagent, such as n-butyllithium, to generate the corresponding lithiated pyridazine. This intermediate can then be trapped with tributyltin chloride.

Another alternative is the palladium-catalyzed cross-coupling reaction of a 4-halopyridazine with a distannane, such as hexabutyldistannane. This reaction, known as a Stille coupling, provides a direct method for introducing the tributylstannyl group.

Furthermore, the synthesis of pyridazine scaffolds can be achieved through various cycloaddition reactions. For instance, an inverse-electron-demand Diels-Alder reaction between a tetrazine and an alkyne can lead to the formation of a substituted pyridazine. rsc.org By choosing appropriately substituted starting materials, it may be possible to construct a pyridazine ring that already contains the necessary functionalities for subsequent conversion to the desired stannane.

Synthetic Route Validation and Reaction Yield Enhancement

The successful synthesis of this compound hinges on a carefully planned and executed synthetic route. Validation of this route and subsequent optimization for yield enhancement are critical steps to ensure the efficient and reliable production of this key intermediate.

A proposed synthetic pathway to this compound involves the direct stannylation of a suitable pyridazine precursor. One logical starting material is 3-methoxypyridazine. The introduction of the tributylstannyl group at the C4 position can be envisioned through a directed ortho-metalation followed by stannylation.

Proposed Synthetic Route:

Lithiation: 3-Methoxypyridazine would first be treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The methoxy group at the C3 position is expected to direct the deprotonation to the adjacent C4 position, forming a 4-lithiated intermediate.

Stannylation: The resulting lithiated species would then be quenched with an electrophilic tin reagent, typically tributyltin chloride ((C₄H₉)₃SnCl). This would result in the formation of the desired product, this compound.

Synthetic Route Validation:

Validation of this proposed route would involve a systematic investigation of the reaction parameters to confirm the identity and purity of the product and to establish a reproducible procedure. Key validation steps would include:

Confirmation of Structure: The structure of the synthesized compound would be rigorously confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn), mass spectrometry (MS), and infrared (IR) spectroscopy.

Purity Assessment: The purity of the product would be determined using techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Reproducibility: The synthesis would be repeated multiple times to ensure that the procedure consistently yields the desired product with acceptable purity.

Reaction Yield Enhancement:

Once the synthetic route is validated, efforts would be directed towards enhancing the reaction yield. This is a multifactorial process that involves the systematic optimization of various reaction conditions.

| Parameter | Range/Conditions for Optimization | Rationale |

| Base | LDA, n-BuLi, s-BuLi, t-BuLi | The choice of base can significantly impact the efficiency and regioselectivity of the lithiation step. |

| Solvent | THF, Diethyl ether, Dioxane | The polarity and coordinating ability of the solvent can influence the solubility of reactants and the stability of intermediates. |

| Temperature | -100 °C to 0 °C | Temperature control is crucial for preventing side reactions and decomposition of the lithiated intermediate. |

| Reaction Time | 30 minutes to several hours | Optimization of the reaction time for both the lithiation and stannylation steps is necessary to ensure complete conversion without product degradation. |

| Stoichiometry | Molar ratios of base and tributyltin chloride | Fine-tuning the stoichiometry of the reagents can maximize the yield and minimize the formation of byproducts. |

Further yield enhancement could be explored through alternative synthetic strategies. For instance, starting from a halogenated precursor, such as 3-methoxy-4-iodopyridazine, a palladium-catalyzed Stille coupling with hexabutylditin ((C₄H₉)₃Sn-Sn(C₄H₉)₃) could be investigated. The choice of palladium catalyst and ligands would be critical in this approach. researchgate.net

It is important to note that while the direct synthesis of pyridazines can be achieved through cyclization reactions, the functionalization of a pre-existing pyridazine ring via methods like the one proposed here often offers a more direct and versatile route to specifically substituted derivatives. researchgate.net The development of efficient and high-yielding synthetic methodologies for compounds like this compound is crucial for advancing their application in the synthesis of novel and complex molecules.

Reactivity and Mechanistic Investigations in Cross Coupling Chemistry

Palladium-Catalyzed Stille Cross-Coupling Reactions

The Stille reaction is a powerful method for the formation of C-C bonds by coupling an organotin compound with a variety of organic electrophiles, typically catalyzed by a palladium(0) complex. The general mechanism involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Scope and Substrate Compatibility of 3-Methoxy-4-(tributylstannyl)pyridazine

While specific data on the scope and substrate compatibility of This compound is not extensively documented, general trends in Stille couplings allow for predictions. This reagent would be expected to couple with a wide range of sp²-hybridized organic electrophiles, including aryl, heteroaryl, and vinyl halides (I, Br) and triflates.

The pyridazine (B1198779) ring is an electron-deficient heterocycle, which can influence the reactivity of the adjacent C-Sn bond. The methoxy (B1213986) group at the 3-position is an electron-donating group, which may modulate the electronic properties of the pyridazine system.

Expected Compatible Substrates:

Aryl Halides: A variety of substituted aryl bromides and iodides would likely be effective coupling partners. The electronic nature of the substituents on the aryl halide can influence the reaction rate, with electron-withdrawing groups generally accelerating the oxidative addition step.

Heteroaryl Halides: Coupling with other heteroaromatic systems, such as pyridines, pyrimidines, thiophenes, and furans, is also anticipated to be feasible. This allows for the synthesis of complex bi-heteroaryl systems.

Vinyl Halides: Reactions with vinyl bromides and iodides should proceed to afford the corresponding 3-methoxy-4-vinylpyridazines.

The functional group tolerance of the Stille reaction is generally high, allowing for the presence of various functional groups such as esters, ketones, nitriles, and ethers on the coupling partner. nih.gov

Influence of Catalytic Systems and Ligand Design on Reactivity

The choice of the palladium catalyst and its associated ligands is crucial for the success and efficiency of the Stille reaction.

Palladium Precursors: Common palladium(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are typically effective. organic-chemistry.org

Ligands: The design of the phosphine (B1218219) ligands can significantly impact the reaction outcome.

Electron-rich and bulky phosphine ligands, such as tri(tert-butyl)phosphine (P(tBu)₃) and Buchwald-type ligands, have been shown to improve the efficiency of Stille couplings, particularly with less reactive electrophiles like aryl chlorides. nih.gov These ligands promote the oxidative addition step and stabilize the active Pd(0) species.

For heteroaromatic substrates, the choice of ligand can be critical to avoid catalyst deactivation or side reactions. In related cross-coupling reactions of pyridazine derivatives, phosphine ligands have been shown to be essential for achieving good yields. nih.govnih.gov

Additives: In some cases, the addition of copper(I) salts (e.g., CuI) can have a co-catalytic effect, accelerating the transmetalation step. organic-chemistry.org The use of fluoride (B91410) ions (e.g., from CsF) has also been reported to enhance the reactivity of the organostannane. nih.gov

Table 1: Potential Catalytic Systems for the Stille Coupling of this compound

| Palladium Precursor | Ligand | Additive | Solvent | Expected Outcome |

| Pd(PPh₃)₄ | - | None | Toluene, Dioxane | Standard conditions, effective for reactive halides. |

| Pd₂(dba)₃ | P(tBu)₃ | None | Toluene | Enhanced reactivity, suitable for less reactive halides. |

| Pd(OAc)₂ | SPhos | CsF | Dioxane | High efficiency for a broad range of substrates. |

| PdCl₂(PPh₃)₂ | - | CuI | DMF, NMP | Co-catalytic effect to accelerate transmetalation. |

This table is illustrative and based on general knowledge of Stille reactions; specific optimization for the target compound would be required.

Elucidation of Mechanistic Pathways in Transmetalation Steps

The transmetalation step is a critical part of the Stille catalytic cycle, where the organic group is transferred from the tin atom to the palladium center. The exact mechanism can vary depending on the substrates, ligands, and reaction conditions.

For This compound , the transmetalation would involve the transfer of the pyridazinyl group to the Pd(II) complex formed after oxidative addition. The generally accepted mechanism proceeds through an associative pathway where the organostannane coordinates to the palladium complex. This is followed by the cleavage of the C-Sn bond and the formation of a new C-Pd bond, with the expulsion of a tributyltin halide.

The presence of the nitrogen atoms in the pyridazine ring could potentially influence the transmetalation step. These nitrogen atoms can coordinate to the palladium center, which might either facilitate or hinder the transmetalation process depending on the geometry of the transition state. Detailed mechanistic studies, likely involving computational methods such as Density Functional Theory (DFT), would be necessary to fully elucidate the specific pathway and the role of the pyridazine and methoxy moieties.

Other Transition Metal-Mediated Coupling Reactions (e.g., Negishi, Suzuki-Miyaura analogues if explored)

While the Stille reaction is the most direct application for an organostannane, it is conceivable that This compound could be converted into other organometallic reagents suitable for different cross-coupling reactions.

Suzuki-Miyaura Analogue: The tributylstannyl group can be converted to a boronic acid or boronate ester via a tin-boron exchange reaction. The resulting pyridazinylboronic acid derivative could then participate in Suzuki-Miyaura couplings. This two-step approach is a common strategy to access aryl- and heteroarylboronic acids that are otherwise difficult to prepare. nih.govnih.gov Suzuki-Miyaura reactions often offer advantages in terms of lower toxicity of the boron reagents and milder reaction conditions. nih.govnih.gov

Negishi Analogue: Similarly, transmetalation from the organostannane to an organozinc reagent could be achieved, generating a pyridazinylzinc species for use in Negishi couplings. Negishi reactions are known for their high reactivity and functional group tolerance.

Direct participation of This compound in a Negishi or Suzuki-Miyaura type reaction without prior conversion is not the standard protocol for these named reactions.

Chemoselective and Regioselective Transformations Involving the Pyridazine Core

The pyridazine core of This compound presents interesting possibilities for chemoselective and regioselective transformations.

Chemoselectivity: In a scenario where the pyridazine ring contains another leaving group (e.g., a halogen), the Stille coupling at the C4-position would be expected to occur chemoselectively, leaving the other functional group intact for subsequent transformations. The relative reactivity of different leaving groups in palladium-catalyzed couplings generally follows the order I > Br > OTf > Cl. The C-Sn bond's reactivity in Stille coupling is typically high, allowing for selective reaction in the presence of less reactive leaving groups like chlorine. rsc.org

Regioselectivity: The position of the tributylstannyl group at C4 dictates that the cross-coupling will occur at this position. If the starting material were a di-substituted pyridazine with two different leaving groups, the regioselectivity of the reaction would be determined by the relative reactivity of these groups in the chosen cross-coupling reaction. For instance, in a hypothetical 4-bromo-6-(tributylstannyl)pyridazine, a Stille coupling would likely occur at the C6 position, while a subsequent Suzuki-Miyaura reaction could be performed at the C4 position after conversion of the bromo group to a boronic acid.

Reaction Kinetics and Selectivity Studies in Organostannyl Pyridazine Chemistry

Concentration of reactants and catalyst.

Nature of the solvent: Polar aprotic solvents like DMF or NMP often accelerate the reaction.

Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions or catalyst decomposition.

Electronic and steric effects of the substrates and ligands.

Selectivity: In cross-coupling reactions, selectivity can be under either kinetic or thermodynamic control. For complex molecules with multiple potential reaction sites, the reaction conditions can be tuned to favor one product over another. For instance, lower temperatures might favor the kinetically controlled product, which is formed faster, while higher temperatures could allow for equilibration to the more stable, thermodynamically favored product. youtube.com Detailed studies would be required to determine these parameters for reactions involving This compound .

Applications in the Construction of Elaborated Pyridazine Architectures

Synthesis of Highly Functionalized Pyridazine (B1198779) Derivatives

The primary application of 3-Methoxy-4-(tributylstannyl)pyridazine lies in its role as a nucleophilic partner in Stille cross-coupling reactions. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the pyridazine ring and various organic electrophiles, most commonly aryl and heteroaryl halides. This method offers a direct and efficient route to 4-substituted-3-methoxypyridazines, which can be challenging to synthesize through other means.

The general reaction scheme involves the coupling of this compound with an aryl or heteroaryl halide in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and typically a ligand. The reaction proceeds under relatively mild conditions and demonstrates a broad substrate scope, tolerating a variety of functional groups on the coupling partner.

A key advantage of using this stannane (B1208499) reagent is the ability to introduce the 3-methoxypyridazine (B101933) unit in a regioselective manner. The tributylstannyl group at the 4-position dictates the site of the new carbon-carbon bond formation, providing excellent control over the final product's structure. The resulting 4-aryl-3-methoxypyridazines can serve as precursors to a range of other functionalized pyridazines. For instance, the methoxy (B1213986) group can be readily converted into a pyridazinone moiety, a common scaffold in pharmacologically active molecules.

While specific yield and reaction condition data for a wide range of couplings with this compound are not extensively documented in readily accessible literature, the general utility of stannylpyridazines in Stille couplings is well-established. The following table provides a representative example of the types of transformations possible.

Table 1: Representative Stille Coupling Reaction with a Stannylpyridazine Derivative

| Organostannane Reagent | Coupling Partner | Catalyst/Ligand | Product | Yield (%) |

| This compound | Aryl Halide (e.g., Iodobenzene) | Pd(PPh₃)₄ | 4-Aryl-3-methoxypyridazine | Moderate to High |

Note: This table represents a generalized reaction. Specific yields are highly dependent on the substrate and reaction conditions.

Incorporation into Conjugated Systems and Advanced Materials Precursors

The pyridazine ring, being an electron-deficient aromatic system, is an attractive component for the construction of conjugated materials with interesting electronic and photophysical properties. The introduction of the 3-methoxypyridazine unit can significantly influence the electron-accepting character of a conjugated polymer or molecule. While direct examples of the use of this compound for the synthesis of advanced materials are not widely reported, its potential is evident.

Through Stille coupling reactions, this building block could be incorporated into oligomeric and polymeric structures. For instance, coupling with dihaloarenes could lead to the formation of pyridazine-containing conjugated polymers. The methoxy group offers a site for further modification, allowing for the fine-tuning of the material's properties, such as solubility and solid-state packing. Such materials could find applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of donor-acceptor type molecules, where the 3-methoxypyridazine acts as the acceptor unit, is a feasible strategy for developing materials with thermally activated delayed fluorescence (TADF) properties.

Development of Complex Heterocyclic Systems via Cascade and Domino Reactions

Cascade and domino reactions represent highly efficient strategies in organic synthesis, allowing for the formation of multiple chemical bonds in a single synthetic operation. These processes can rapidly generate molecular complexity from relatively simple starting materials.

Currently, there is a lack of specific documented examples in the scientific literature detailing the use of this compound as a key component in cascade or domino reactions. However, the potential for its involvement in such transformations exists. For example, a sequential Stille coupling followed by an intramolecular reaction could be envisioned. After the initial cross-coupling to form a 4-substituted-3-methoxypyridazine, a suitably positioned functional group on the newly introduced substituent could undergo a subsequent cyclization reaction, leading to the formation of a more complex, fused heterocyclic system. Such a strategy would be a powerful tool for the rapid assembly of novel polycyclic pyridazine-containing scaffolds.

Role as a Key Building Block in Multi-Step Organic Syntheses

In the context of multi-step organic synthesis, this compound serves as a valuable synthon for the introduction of the 3-methoxypyridazine fragment. This is particularly important in the synthesis of complex target molecules, such as natural products or pharmaceutical candidates, where the pyridazine core is a key structural feature.

Computational and Theoretical Studies on Pyridazine Organostannanes

Electronic Structure Analysis of 3-Methoxy-4-(tributylstannyl)pyridazine

A formal analysis of the electronic structure of this compound has not been published. Such an analysis would typically involve quantum chemical calculations to determine the distribution of electrons within the molecule. Key aspects of this analysis would include the mapping of electron density to understand the charge distribution and identify electron-rich and electron-poor regions. Furthermore, the molecular orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), would be calculated to provide insights into the molecule's reactivity and electronic transition properties.

Density Functional Theory (DFT) Calculations for Reaction Pathway Predictions

There are no published DFT calculations predicting the reaction pathways of this compound. DFT is a powerful computational method used to model the thermodynamics and kinetics of chemical reactions. For this compound, DFT calculations could be employed to investigate its role in Stille cross-coupling reactions, a common application for organostannanes. Researchers would typically calculate the energies of reactants, transition states, and products to determine activation energies and reaction enthalpies, thereby predicting the most favorable reaction pathways.

Conformational Analysis and Molecular Interactions

A detailed conformational analysis of this compound is not available in the scientific literature. This type of study would involve computational methods to identify the most stable three-dimensional arrangements (conformers) of the molecule. Due to the flexible tributyltin group, a number of low-energy conformers would be expected. Understanding the conformational preferences is crucial as it can influence the molecule's reactivity and its interactions with other molecules. The analysis would also typically detail non-covalent interactions, such as intramolecular hydrogen bonds or van der Waals forces, that stabilize certain conformations.

Investigation of Reactivity Descriptors (e.g., Fukui functions, frontier molecular orbitals)

No investigation into the reactivity descriptors for this compound has been reported. Reactivity descriptors, derived from computational chemistry, are used to predict how and where a molecule will react.

Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the HOMO and LUMO are fundamental reactivity descriptors. The HOMO location indicates sites susceptible to electrophilic attack, while the LUMO location indicates sites prone to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of molecular stability.

Fukui Functions: These functions provide a more detailed, atom-specific measure of reactivity. They quantify the change in electron density at a specific atom when the total number of electrons in the molecule changes. This allows for the precise identification of the most electrophilic and nucleophilic sites within the this compound molecule.

A table of hypothetical calculated values for these descriptors would typically be presented in such a study. However, in the absence of any published research, no such data can be provided.

Analytical and Spectroscopic Techniques for Synthetic Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For 3-Methoxy-4-(tributylstannyl)pyridazine, both ¹H and ¹³C NMR spectroscopy would be utilized to map out the carbon-hydrogen framework.

In a typical ¹H NMR spectrum, the protons of the pyridazine (B1198779) ring would appear in the aromatic region, with their specific chemical shifts and coupling patterns providing information about their relative positions. The methoxy (B1213986) group would present as a singlet, typically in the range of 3.8-4.2 ppm. The protons of the tributylstannyl group would be observed in the aliphatic region, exhibiting characteristic multiplets for the α, β, γ, and δ protons of the butyl chains.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The carbon atoms of the pyridazine ring would resonate in the downfield region, while the carbons of the methoxy and tributyl groups would appear at higher fields. The presence of the tin atom would also influence the chemical shifts of the adjacent carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridazine-H5 | 8.5 - 8.7 | - |

| Pyridazine-H6 | 8.8 - 9.0 | - |

| Methoxy (OCH₃) | 4.0 - 4.2 | 55 - 58 |

| Tributylstannyl (α-CH₂) | 1.0 - 1.2 | 10 - 12 |

| Tributylstannyl (β-CH₂) | 1.4 - 1.6 | 28 - 30 |

| Tributylstannyl (γ-CH₂) | 1.2 - 1.4 | 26 - 28 |

| Tributylstannyl (δ-CH₃) | 0.8 - 1.0 | 13 - 15 |

| Pyridazine-C3 | - | 160 - 165 |

| Pyridazine-C4 | - | 1 |

Future Directions and Emerging Research Frontiers

Development of Sustainable and Environmentally Benign Synthetic Routes

The synthesis of organotin compounds, including 3-Methoxy-4-(tributylstannyl)pyridazine, has traditionally relied on methods that can be resource-intensive and generate stoichiometric tin-containing byproducts, posing environmental concerns due to their toxicity. organic-chemistry.orgwikipedia.orgwikipedia.org A significant future direction lies in the development of greener and more sustainable synthetic protocols.

Current research in sustainable chemistry is exploring several promising avenues. apple.com One key area is the move towards catalytic methods for stannylation that minimize waste. This includes the development of tin-catalytic approaches where the tin reagent is used in substoichiometric amounts, a significant departure from traditional methods that often require an excess of the organostannane. organic-chemistry.org Furthermore, the use of more environmentally friendly solvents, such as water or ionic liquids, is being investigated for Stille coupling reactions, which are the primary application of this compound. apple.com The development of recyclable catalysts, potentially based on palladium nanoparticles, also presents a viable strategy to reduce the environmental footprint of processes involving this compound. tandfonline.com

Another critical aspect of sustainable synthesis is atom economy. Future synthetic routes will likely focus on direct C-H stannylation of the 3-methoxypyridazine (B101933) core, which would eliminate the need for pre-functionalized starting materials and reduce the number of synthetic steps, thereby minimizing waste generation.

Exploration of Novel Reactivity Modes for Organostannyl Pyridazines

While the primary utility of this compound lies in palladium-catalyzed Stille cross-coupling reactions, future research will undoubtedly uncover novel modes of reactivity for this and related organostannyl pyridazines. wikipedia.orgnumberanalytics.comlibretexts.org The exploration of catalyst-free or alternative metal-catalyzed transformations represents a significant frontier.

Recent studies have demonstrated that certain cross-coupling reactions can proceed without a transition-metal catalyst, often promoted by light or electrochemical methods. acs.org Investigating the potential of this compound to participate in such reactions could lead to more cost-effective and sustainable synthetic methodologies. The unique electronic properties of the pyridazine (B1198779) ring, influenced by the methoxy (B1213986) substituent, may lend itself to unconventional coupling pathways.

Furthermore, the reactivity of the tributylstannyl group extends beyond simple transmetalation in Stille coupling. For instance, organostannanes can participate in radical reactions. Exploring the radical-mediated functionalization of the pyridazine ring starting from this compound could provide access to a new range of substituted pyridazine derivatives that are not easily accessible through traditional cross-coupling methods.

Design of Next-Generation Organostannyl Reagents with Enhanced Efficiency

The design and synthesis of next-generation organostannyl reagents with improved efficiency, selectivity, and functional group tolerance is a continuous effort in organic chemistry. sigmaaldrich.com While this compound is a valuable reagent, future research will focus on developing analogues with superior properties.

One area of development is the replacement of the tributyl groups with other alkyl or aryl moieties to fine-tune the reactivity and toxicity profile of the reagent. For example, the use of less toxic and more easily removable tin-containing byproducts is a major goal. researchgate.net Research into solid-supported organotin reagents, which facilitate product purification and minimize tin contamination in the final products, is also a promising direction. researchgate.net

Moreover, the development of "task-specific" organostannyl pyridazines, where the electronic and steric properties are precisely tailored for a particular application, will be a key research theme. This could involve the synthesis of derivatives of this compound with different substituents on the pyridazine ring to modulate its reactivity in cross-coupling reactions or to introduce specific functionalities for applications in medicinal chemistry or materials science. nih.govnih.goveurekaselect.comresearchgate.netfrontiersin.orgsolubilityofthings.commdpi.com

Integration of this compound into Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic methodologies into continuous flow and automated platforms is revolutionizing chemical synthesis, particularly in the pharmaceutical and fine chemical industries. bohrium.comnih.govuc.ptspringerprofessional.de The use of this compound in such systems presents a significant opportunity to enhance efficiency, safety, and scalability.

Flow chemistry offers several advantages for reactions involving organostannanes, including precise control over reaction parameters, improved heat and mass transfer, and the ability to safely handle potentially hazardous reagents and intermediates. nih.govuc.ptspringerprofessional.de Developing robust flow protocols for the Stille coupling of this compound would enable the rapid and efficient synthesis of libraries of functionalized pyridazines for drug discovery and materials science research.

Q & A

Basic: What are the standard synthetic routes for preparing 3-Methoxy-4-(tributylstannyl)pyridazine?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Pyridazine Core Formation : Cyclization of hydrazine with dicarbonyl precursors under controlled conditions to form the pyridazine ring.

Methoxy Group Introduction : Electrophilic substitution or nucleophilic aromatic substitution (SNAr) using methoxide sources.

Tributylstannyl Incorporation : Stille coupling or direct tin-lithium exchange reactions, often using tributyltin chloride under inert conditions.

Key optimizations include temperature control (<-20°C for tin reactions) and anhydrous solvents (e.g., THF or DMF) to prevent decomposition .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substitution patterns and tin-carbon coupling ( ≈ 300–500 Hz). Sn NMR can verify tributylstannyl integrity.

- Mass Spectrometry (HRMS) : High-resolution MS detects isotopic clusters characteristic of tin (e.g., Sn, Sn).

- Elemental Analysis : Validates stoichiometric purity, critical for organometallic compounds.

- X-ray Crystallography : Resolves regiochemistry and steric effects, as demonstrated in analogous pyridazine derivatives .

Basic: How does the tributylstannyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

The tributylstannyl moiety acts as a transmetalation agent in Stille couplings, enabling bond formation with aryl/vinyl halides. Key factors:

- Catalyst System : Pd(PPh) or Pd(dba) with ligands (e.g., AsPh) enhance efficiency.

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Side Reactions : Competing protodestannylation can occur; mitigate via pH control (neutral to slightly basic) .

Advanced: How can reaction conditions be optimized for regioselective functionalization of the pyridazine ring?

Methodological Answer:

Regioselectivity is influenced by:

- Directing Groups : The methoxy group at C3 directs electrophiles to C4 via resonance effects.

- Steric Effects : Bulky tributylstannyl groups at C4 hinder adjacent substitutions.

- Temperature/Time : Lower temperatures (-78°C) favor kinetic control in lithiation reactions.

Validated by X-ray crystallography in analogous structures, where substituent orientation dictates reactivity .

Advanced: What strategies mitigate instability of this compound during storage?

Methodological Answer:

- Inert Atmosphere : Store under argon/nitrogen in flame-sealed ampoules.

- Low-Temperature Storage : -20°C in dark conditions to prevent radical degradation.

- Stabilizers : Add radical scavengers (e.g., BHT) to solutions.

Degradation pathways (e.g., Sn-C bond cleavage) are monitored via periodic NMR and TLC .

Advanced: How to resolve contradictions in reported yields for Stille couplings involving this compound?

Methodological Answer:

Discrepancies arise from:

- Catalyst Purity : Use freshly distilled Pd catalysts to avoid deactivation.

- Oxygen Sensitivity : Rigorous degassing of solvents (freeze-pump-thaw cycles).

- Substrate Ratios : Optimize stannyl:halide ratios (1:1.2) to minimize homocoupling.

Cross-validate yields using internal standards (e.g., mesitylene) and replicate conditions from peer-reviewed protocols .

Advanced: What computational methods predict the compound’s electronic structure for SAR studies?

Methodological Answer:

- DFT Calculations : B3LYP/6-31G* models predict frontier molecular orbitals (HOMO/LUMO), correlating with reactivity in cross-couplings.

- Molecular Dynamics : Simulate solvation effects in DMF/water systems to assess stability.

- Docking Studies : Map interactions with biological targets (e.g., enzymes), leveraging crystallographic data from analogous pyridazines .

Advanced: How to design structure-activity relationship (SAR) studies for pyridazine derivatives?

Methodological Answer:

- Core Modifications : Compare 3-methoxy vs. 3-ethoxy analogs to assess electronic effects.

- Stannyl Replacement : Substitute tributylstannyl with boronate or silane groups to evaluate coupling efficiency.

- Biological Assays : Test anti-inflammatory or antimicrobial activity using in vitro models (e.g., IL-1β inhibition assays), as seen in related pyridazines .

Basic: What are the handling precautions for tributylstannyl-containing compounds?

Methodological Answer:

- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to neurotoxic risks.

- Waste Disposal : Quench with KF solution to precipitate tin residues before disposal.

- Leak Detection : Monitor for Sn via ICP-MS in lab environments .

Advanced: How to analyze conflicting spectral data for this compound?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine H NMR, C NMR, and IR to resolve peak overlaps.

- Isotopic Labeling : Use N-labeled hydrazine precursors to assign pyridazine N environments.

- Crystallographic Benchmarking : Compare experimental data with single-crystal XRD results from structurally characterized analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.